molecular formula C12H17NS B7829496 2-(Piperidin-1-ylmethyl)benzenethiol

2-(Piperidin-1-ylmethyl)benzenethiol

Cat. No.: B7829496
M. Wt: 207.34 g/mol
InChI Key: MSAASBFIPKTYFE-UHFFFAOYSA-N
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Description

2-(Piperidin-1-ylmethyl)benzenethiol is a sulfur-containing aromatic compound featuring a benzenethiol core (a benzene ring with a thiol group, -SH) and a piperidin-1-ylmethyl substituent at the ortho position relative to the thiol group. Potential applications may include pharmaceutical intermediates or bioactive molecules, inferred from structurally related compounds with demonstrated antiproliferative or synthetic utility .

Properties

IUPAC Name

2-(piperidin-1-ylmethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAASBFIPKTYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)benzenethiol typically involves the reaction of piperidine with benzyl chloride, followed by the introduction of a thiol group. One common method is as follows:

    Step 1: React piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-(chloromethyl)piperidine.

    Step 2: React 1-(chloromethyl)piperidine with thiophenol in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)benzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-1-ylmethyl)benzenethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-ylmethyl)benzenethiol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Indole Derivatives (e.g., Compounds 9–17)

Indole-based analogues, such as 5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole (Compound 11), share the piperidinylmethyl motif but differ in their aromatic core (indole vs. benzene) and functional groups (e.g., iodine, methoxy). These compounds exhibit varied physicochemical properties due to indole’s larger conjugated system and hydrogen-bonding capacity. For instance, Compound 11 has a molecular weight of 330.24 g/mol (vs. ~237 g/mol for 2-(piperidin-1-ylmethyl)benzenethiol), impacting solubility and bioavailability. Syntheses of indole derivatives achieved yields of 55–94% via nucleophilic substitutions, suggesting comparable feasibility for benzenethiol analogues if dimerization is mitigated .

Phenol Derivatives (e.g., Compounds 21–30)

2-(Piperidin-1-ylmethyl)phenol derivatives (e.g., Compound 21) replace the thiol group with a hydroxyl (-OH). This substitution reduces acidity (pKa ~10 for phenol vs. ~6.5 for benzenethiol) and alters reactivity. Yields for phenol derivatives range from 55% (electron-deficient substrates) to 94% (naphthol derivatives), highlighting the influence of electronic effects on reaction efficiency. Thiophenol (benzenethiol) under similar conditions produced bis(phenylthio)methane (40% yield), indicating competing dimerization pathways that necessitate optimized protocols for the target compound .

Quinoline Derivatives (e.g., 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline)

Quinoline-based compounds, such as those in , demonstrate antiproliferative activity against cancer cell lines (e.g., IC₅₀ values of 1.2–8.7 µM). The piperidinylmethyl group enhances membrane permeability and target engagement, suggesting that this compound could also exhibit bioactivity if tailored for specific therapeutic targets .

Positional Isomers and Substituent Variations

3-((2-Methylpiperidin-1-yl)methyl)benzenethiol (CAS 1443346-12-0)

This meta-substituted isomer introduces steric bulk via a 2-methylpiperidine group, increasing lipophilicity (predicted logP ~3.5 vs. Such modifications are critical in drug design, where substituent position and steric effects influence potency and selectivity .

Functional Group Variations

2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol (CAS 53440-31-6)

Replacing the piperidinylmethyl group with an imidazolyl moiety introduces hydrogen-bonding capacity and aromaticity, enhancing interactions with biological targets. This compound serves as a synthetic intermediate, underscoring the versatility of benzenethiol derivatives in medicinal chemistry .

Benzenethiol (CAS 108-98-5)

The parent compound lacks the piperidinylmethyl group, resulting in higher volatility and acute toxicity (e.g., increased liver weights in rats at 25 mg/kg/day). Piperidine incorporation may mitigate toxicity by altering metabolism or distribution, though this requires empirical validation .

Data Tables

Table 2: Toxicity and Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Acute Toxicity (Rodent) Key Metabolic Effect
This compound ~237 ~2.8 Not reported Potential hepatotoxicity (inferred)
Benzenethiol 110.18 1.09 BMDL₀₅ = 9.1 mg/kg/day Increased liver weight

Biological Activity

2-(Piperidin-1-ylmethyl)benzenethiol, also known as 4-(piperidin-1-ylmethyl)benzenethiol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 4-(Piperidin-1-ylmethyl)benzenethiol
  • Molecular Formula : C12H17NS
  • Molecular Weight : 219.34 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial agent and its interaction with specific biological targets.

Antimicrobial Activity

Research indicates that compounds with piperidine moieties often exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.030 mg/mL

These results suggest a promising role for this compound in developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and disruption of cellular processes.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis.
  • Cell Membrane Disruption : It can disrupt the integrity of bacterial membranes, leading to cell lysis.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The study utilized a series of in vitro tests against common pathogens:

  • Results : The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity studies have shown that this compound exhibits selective toxicity towards cancer cell lines:

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15.5
MDA-MB-23112.3
A54918.7

The IC50 values indicate that this compound may possess potential as an anticancer agent.

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